3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid
Description
This compound is a branched butanoic acid derivative featuring a sulfonamide-linked 2,3-dihydroindole moiety substituted with 2-methyl and 1-propionyl groups. The molecule’s stereochemistry and substituents influence its physicochemical properties, such as solubility (logP ≈ 2.1–2.5) and bioavailability .
Properties
IUPAC Name |
3-methyl-2-[(2-methyl-1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-5-15(20)19-11(4)8-12-9-13(6-7-14(12)19)25(23,24)18-16(10(2)3)17(21)22/h6-7,9-11,16,18H,5,8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHXGQSEULUZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)NC(C(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid, with CAS number 1396965-02-8, is a synthetic compound that exhibits potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C₁₇H₂₄N₂O₅S
Molecular Weight : 368.4 g/mol
Structure : The compound features an indole derivative that is modified with a sulfonamide group, which is known to enhance biological activity by influencing receptor interactions and metabolic pathways.
| Property | Value |
|---|---|
| CAS Number | 1396965-02-8 |
| Molecular Formula | C₁₇H₂₄N₂O₅S |
| Molecular Weight | 368.4 g/mol |
Antioxidant Properties
Research has indicated that compounds similar to this compound may exhibit antioxidant properties . For instance, indole derivatives are known for their ability to scavenge free radicals and protect cellular components from oxidative stress. This property is particularly significant in the context of preventing lipid peroxidation and maintaining membrane integrity under oxidative conditions .
Anti-inflammatory Effects
Indole derivatives have been studied for their anti-inflammatory effects , often mediated through the inhibition of pro-inflammatory cytokines and enzymes. The sulfonamide moiety in this compound may enhance its interaction with inflammatory pathways, potentially leading to reduced inflammation in various tissues .
The mechanisms by which this compound exerts its biological effects may involve:
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs), which play a crucial role in numerous physiological processes.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses and oxidative stress pathways.
- Gene Expression Regulation : Alteration of gene expression related to antioxidant defense mechanisms.
Study on Lipid Peroxidation
A study investigated the protective effects of indole derivatives on lipid peroxidation induced by Fenton reactions in porcine thyroid homogenates. The results demonstrated that these compounds could significantly reduce malondialdehyde levels, a marker of lipid peroxidation, indicating strong antioxidant capabilities .
In Vivo Studies
In vivo studies have shown that related compounds can modulate immune responses and reduce markers of inflammation in animal models. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
- Indole Substitutions : The target compound’s 2-methyl-1-propionyl-dihydroindole provides moderate steric bulk and electron-withdrawing effects, enhancing binding to hydrophobic pockets compared to 1-acetyl analogs (e.g., CAS 899718-22-0) .
- Sulfonamide Position: Sulfonamide at the 2-position of butanoic acid (vs. 4-position in CAS 899718-22-0) optimizes hydrogen bonding with targets like serine proteases .
- Chain Length: The C4 butanoic acid chain balances solubility and membrane permeability, whereas shorter chains (e.g., acetic acid derivative) may reduce efficacy .
Pharmacological Implications
Q & A
Q. What are the recommended synthetic strategies for constructing the sulfonamide linkage in this compound, and how can reaction conditions be optimized?
The sulfonamide group in this compound can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative and an amine-containing precursor. Key considerations include:
- Reagent selection : Use anhydrous conditions with solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the sulfonyl chloride intermediate.
- Temperature control : Reactions are typically conducted at 0–25°C to balance reactivity and side-product formation.
- Catalysis : Tertiary amines (e.g., triethylamine) are essential to scavenge HCl generated during the reaction .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization is recommended for isolating the sulfonamide product .
Q. How can the stereochemical integrity of the dihydroindole moiety be verified during synthesis?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
- NMR spectroscopy : Analyze coupling constants (e.g., ) in the dihydroindole ring to confirm the stereochemistry of substituents .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in a solvent system (e.g., methanol/water) and resolve the structure .
Q. What analytical techniques are critical for characterizing the purity and identity of this compound?
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, resolving power >30,000).
- Multinuclear NMR : , , and (if applicable) NMR in deuterated DMSO or CDCl3 to assign all protons and carbons.
- FT-IR spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
- Metabolic stability testing : Use liver microsomes or hepatocytes to assess degradation rates, which may explain variability in IC values .
- Computational docking : Compare binding poses in target protein structures (e.g., PDB entries) to identify assay-specific interactions .
Q. What methodologies are effective for studying the pH-dependent solubility of this compound, and how can formulation challenges be addressed?
- pH-solubility profile : Measure solubility in buffers ranging from pH 1.2 (simulated gastric fluid) to 7.4 (phosphate-buffered saline) using UV-Vis spectroscopy.
- Co-solvent systems : Test mixtures of PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
- Salt formation : Synthesize sodium or lysine salts to improve solubility in polar solvents .
Q. How can the metabolic fate of this compound be tracked in vitro, and what are the implications for drug design?
- Radiolabeling : Incorporate or isotopes at the methyl or propionyl groups to trace metabolites via scintillation counting.
- LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites using fragmentation patterns.
- Structural analogs : Replace labile groups (e.g., ester linkages) with bioisosteres to reduce metabolic liability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR spectral data for the butanoic acid side chain?
- Dynamic effects : Rotameric equilibria in the butanoic acid chain can cause splitting of signals. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks and confirm dynamic behavior.
- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may stabilize certain conformers .
- DFT calculations : Optimize molecular geometries using Gaussian09 and simulate NMR shifts to match experimental data .
Methodological Guidance for Mechanistic Studies
Q. What experimental designs are recommended for probing the compound’s interaction with sulfotransferase enzymes?
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations (0.1–10 mM) and monitor product formation via UV absorbance.
- Inhibitor screening : Use a fluorescence-based assay (e.g., Molecular Devices SpectraMax) to test competitive inhibition against known substrates.
- Site-directed mutagenesis : Modify key residues (e.g., Arg130 in SULT1A1) to validate binding interactions .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
